1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine
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Overview
Description
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine is an organic compound with the molecular formula C17H26ClNO2 This compound is characterized by its complex structure, which includes a piperidine ring substituted with a 4-chloro-2-methylphenoxy group and an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 1-bromo-2-chloroethane to produce 2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethane. Finally, this compound undergoes a nucleophilic substitution reaction with 4-methylpiperidine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid: Shares the 4-chloro-2-methylphenoxy moiety but differs in the rest of the structure.
4-(4-Chloro-2-methylphenoxy)butanoic acid: Another compound with a similar phenoxy group but a different chain length and functional groups.
Uniqueness
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H26ClNO2 |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine |
InChI |
InChI=1S/C17H26ClNO2/c1-14-5-7-19(8-6-14)9-10-20-11-12-21-17-4-3-16(18)13-15(17)2/h3-4,13-14H,5-12H2,1-2H3 |
InChI Key |
KFTMKKBPEFIYPA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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